molecular formula C21H11Br2Cl3N2 B10920749 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole

Cat. No.: B10920749
M. Wt: 557.5 g/mol
InChI Key: MJSSVHHTBXVXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2,4-dichlorobenzoyl chloride under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding. Its halogenated structure makes it a useful tool for investigating halogen bonding in biological systems.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)-1H-pyrazole is unique due to its multiple halogen atoms and pyrazole core. This combination of features imparts distinct chemical reactivity and potential for diverse applications. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C21H11Br2Cl3N2

Molecular Weight

557.5 g/mol

IUPAC Name

3,5-bis(3-bromophenyl)-4-chloro-1-(2,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C21H11Br2Cl3N2/c22-14-5-1-3-12(9-14)20-19(26)21(13-4-2-6-15(23)10-13)28(27-20)18-8-7-16(24)11-17(18)25/h1-11H

InChI Key

MJSSVHHTBXVXDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.